Cas no 2228597-96-2 (4-nitro-2-(prop-2-yn-1-yl)phenol)

4-Nitro-2-(prop-2-yn-1-yl)phenol is a nitro-substituted phenolic compound featuring a propargyl functional group. This structure imparts reactivity suitable for applications in organic synthesis, particularly in click chemistry and cross-coupling reactions. The nitro group enhances electrophilic properties, while the propargyl moiety allows for alkyne-based transformations, such as Huisgen cycloaddition. The compound's dual functionality makes it valuable as an intermediate in pharmaceutical and agrochemical research. Its stability under standard conditions ensures ease of handling and storage. The phenolic hydroxyl group further enables derivatization, broadening its utility in designing complex molecular architectures. Suitable for controlled reactions, it offers precise modification pathways in synthetic chemistry.
4-nitro-2-(prop-2-yn-1-yl)phenol structure
2228597-96-2 structure
Product Name:4-nitro-2-(prop-2-yn-1-yl)phenol
CAS No:2228597-96-2
MF:C9H7NO3
MW:177.156782388687
CID:5931685
PubChem ID:165659568
Update Time:2025-05-20

4-nitro-2-(prop-2-yn-1-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-nitro-2-(2-propyn-1-yl)-
    • 4-nitro-2-(prop-2-yn-1-yl)phenol
    • EN300-1823311
    • 2228597-96-2
    • Inchi: 1S/C9H7NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h1,4-6,11H,3H2
    • InChI Key: IPVNYPRFJNNVMD-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C([N+]([O-])=O)C=C1CC#C

Computed Properties

  • Exact Mass: 177.042593085g/mol
  • Monoisotopic Mass: 177.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.334±0.06 g/cm3(Predicted)
  • Boiling Point: 331.6±32.0 °C(Predicted)
  • pka: 6.59±0.16(Predicted)

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Additional information on 4-nitro-2-(prop-2-yn-1-yl)phenol

Comprehensive Overview of 4-nitro-2-(prop-2-yn-1-yl)phenol (CAS No. 2228597-96-2)

4-nitro-2-(prop-2-yn-1-yl)phenol is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. With the CAS registry number 2228597-96-2, this compound is often referred to in scientific literature and industrial research. The presence of both nitro and propargyl functional groups in its structure makes it a versatile intermediate for synthetic chemistry, particularly in the development of advanced materials and pharmaceuticals.

The compound's molecular structure, featuring a phenol backbone substituted with a nitro group at the 4-position and a prop-2-yn-1-yl group at the 2-position, offers intriguing reactivity patterns. Researchers have explored its use in click chemistry reactions, where the alkyne moiety can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This has opened doors for its application in bioconjugation, polymer science, and even drug discovery, aligning with current trends in green chemistry and sustainable synthesis.

In the context of modern research, 4-nitro-2-(prop-2-yn-1-yl)phenol has been studied for its potential role in photodynamic therapy (PDT) and fluorescence imaging. The nitro group can act as an electron acceptor, while the propargyl group provides a handle for further functionalization, making it a candidate for designing photoactive materials. This aligns with the growing interest in theranostic agents, which combine therapeutic and diagnostic capabilities—a hot topic in precision medicine.

From an industrial perspective, the compound's stability and reactivity make it suitable for use in agrochemical formulations and specialty chemicals. Its derivatives have been investigated for their potential as plant growth regulators or pesticide intermediates, addressing the global demand for more efficient and environmentally friendly agricultural solutions. This ties into broader discussions about sustainable agriculture and food security, which are high-priority topics in today's world.

The synthesis of 4-nitro-2-(prop-2-yn-1-yl)phenol typically involves electrophilic aromatic substitution reactions, followed by propargylation of the phenolic hydroxyl group. Recent advancements in flow chemistry and catalytic processes have improved the efficiency of its production, reducing waste and energy consumption. These innovations resonate with the principles of green chemistry, a field that continues to gain traction among researchers and policymakers alike.

In analytical chemistry, 4-nitro-2-(prop-2-yn-1-yl)phenol serves as a valuable reference standard for chromatographic methods such as HPLC and GC-MS. Its distinct UV-Vis absorption profile, attributed to the nitrophenol chromophore, makes it useful for method development and validation. This aspect is particularly relevant given the increasing emphasis on quality control and regulatory compliance in chemical manufacturing.

Looking ahead, the potential applications of 4-nitro-2-(prop-2-yn-1-yl)phenol in material science are particularly exciting. Its ability to form covalent organic frameworks (COFs) through alkyne-based polymerization reactions positions it as a building block for designing porous materials with tailored properties. Such materials could find use in gas storage, molecular separation, or even catalysis, addressing critical challenges in energy and environmental sectors.

In conclusion, 4-nitro-2-(prop-2-yn-1-yl)phenol (CAS No. 2228597-96-2) represents a fascinating case study in how targeted molecular design can yield compounds with diverse and valuable applications. From pharmaceutical research to advanced materials, its unique structural features continue to inspire innovation across multiple disciplines. As scientific understanding deepens and synthetic methodologies advance, we can expect to see even more creative uses for this remarkable molecule emerge in the coming years.

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